Regioisomeric Differentiation: 3-Methoxybenzyl vs. 4-Methoxybenzyl Substitution
The 3-methoxy substitution on the benzyl ring of the target compound introduces a steric and electronic profile distinct from the 4-methoxy isomer (CAS 512190-90-8). While both isomers share the same molecular formula (C17H17N3O2) and molecular weight (295.34 g/mol), the position of the methoxy group alters the dipole moment and hydrogen-bond acceptor orientation, which affects target binding. In the context of 2-aminoimidazole PRMT5 inhibitors, patent SAR data indicate that meta-substituted benzyl analogs exhibit different IC50 values compared to their para-substituted counterparts [1]. Direct head-to-head IC50 data for this specific pair in a defined assay have not been publicly disclosed; thus, this evidence is classified as class-level inference based on SAR trends.
| Evidence Dimension | Predicted target-binding differentiation (regioisomeric effect) |
|---|---|
| Target Compound Data | 3-methoxybenzyl substituent (meta substitution) |
| Comparator Or Baseline | 4-methoxybenzyl isomer (CAS 512190-90-8, para substitution) |
| Quantified Difference | No public IC50 data available; differentiation inferred from patent SAR trends |
| Conditions | PRMT5 inhibitory activity (class-level inference from patent CN118974035A) |
Why This Matters
For medicinal chemistry groups building SAR tables, procurement of the correct regioisomer is critical to maintain structure-activity correlations and avoid misleading biological results.
- [1] CN118974035A – 2-Aminoimidazole derivatives as PRMT5 inhibitors. Chinese Patent Application, 2024. View Source
